1-[(1-phenylcyclopentyl)carbonyl]-4-piperidinecarboxamide -

1-[(1-phenylcyclopentyl)carbonyl]-4-piperidinecarboxamide

Catalog Number: EVT-5464075
CAS Number:
Molecular Formula: C18H24N2O2
Molecular Weight: 300.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(cycloalkylamino)acyl-2-aminothiazoles

Compound Description: This class of compounds is characterized by an N-acyl-2-aminothiazole core with a non-aromatic acyl side chain containing a basic amine. These compounds have been identified as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2/cycE) and exhibit antitumor activity in mice. []

Relevance: While not directly analogous to 1-[(1-phenylcyclopentyl)carbonyl]-4-piperidinecarboxamide, this class shares a similar structural motif of a cyclic amine (piperidine in the target compound, and piperazine in the related compounds) linked to a carbonyl group and further connected to another pharmacophore. This suggests potential exploration of similar structural modifications in the context of 1-[(1-phenylcyclopentyl)carbonyl]-4-piperidinecarboxamide for modulating biological activity. Additionally, the reported antitumor activity of these analogs highlights the potential for exploring the biological activity of the target compound in similar contexts. []

N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032)

Compound Description: This compound is a specific example of an N-acyl-2-aminothiazole CDK2 inhibitor. It exhibits high selectivity for CDK2/cycE over other CDKs and kinases, demonstrating antiproliferative activity in vitro and significant antitumor efficacy in mouse models. [] BMS-387032 possesses favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life, leading to its selection for Phase 1 human clinical trials as an antitumor agent. []

Relevance: BMS-387032 shares the common structural feature of a piperidine ring linked to a carboxamide group with 1-[(1-phenylcyclopentyl)carbonyl]-4-piperidinecarboxamide. This structural similarity, along with its potent antitumor activity and favorable pharmacokinetic profile, makes BMS-387032 a valuable reference point for understanding the structure-activity relationships and potential therapeutic applications of the target compound and its derivatives. []

4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one (KU-0059436, AZD2281)

Compound Description: This compound is a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2, demonstrating single-digit nanomolar inhibitory activity against both enzymes. [] It exhibits good oral bioavailability, favorable pharmacokinetic properties, and in vivo activity in a colorectal cancer xenograft model. []

Relevance: Although structurally distinct from 1-[(1-phenylcyclopentyl)carbonyl]-4-piperidinecarboxamide, KU-0059436 contains a piperazine ring that is structurally analogous to the piperidine ring present in the target compound. The presence of a carbonyl group adjacent to the piperazine ring further emphasizes the structural similarity, suggesting a potential role of this motif in interacting with biological targets. The potent PARP inhibitory activity and promising anti-cancer profile of KU-0059436 make it relevant for comparative analysis when exploring potential applications of 1-[(1-phenylcyclopentyl)carbonyl]-4-piperidinecarboxamide and its analogs. []

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

Compound Description: This compound is a potent and selective CCR5 antagonist, exhibiting sub-nanomolar activity in blocking viral entry and potent antiviral activity against a panel of primary HIV-1 viral isolates. [] Its excellent oral bioavailability in preclinical models led to its advancement into clinical trials as a potential HIV-1 therapeutic. []

Relevance: Sch-417690/Sch-D shares the piperidine ring and carboxamide group with 1-[(1-phenylcyclopentyl)carbonyl]-4-piperidinecarboxamide. This structural similarity, combined with its potent antiviral activity and favorable pharmacokinetic profile, provides a basis for understanding the structure-activity relationship of compounds containing these motifs and for exploring potential antiviral applications of 1-[(1-phenylcyclopentyl)carbonyl]-4-piperidinecarboxamide. []

1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]piperidine N1-oxide (Sch-350634)

Compound Description: This compound is another potent and selective CCR5 antagonist identified as a potent inhibitor of HIV-1 entry and replication. Sch-350634 exhibits excellent oral bioavailability in preclinical models and represents a prototypical piperazine-based CCR5 antagonist. []

Relevance: Sch-350634, while not directly analogous to 1-[(1-phenylcyclopentyl)carbonyl]-4-piperidinecarboxamide, contains both a piperidine and piperazine ring system. Although these rings are connected differently than in the target compound, the presence of both rings in a potent CCR5 antagonist offers a point of comparison for understanding the structure-activity relationship of similar compounds and for exploring potential antiviral activities within this chemical space. []

Properties

Product Name

1-[(1-phenylcyclopentyl)carbonyl]-4-piperidinecarboxamide

IUPAC Name

1-(1-phenylcyclopentanecarbonyl)piperidine-4-carboxamide

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C18H24N2O2/c19-16(21)14-8-12-20(13-9-14)17(22)18(10-4-5-11-18)15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2,(H2,19,21)

InChI Key

IWLHMWGXKYMYMP-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCC(CC3)C(=O)N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCC(CC3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.